molecular formula C9H6NO3S- B12347726 6-Methoxy-1,3-benzothiazole-2-carboxylate

6-Methoxy-1,3-benzothiazole-2-carboxylate

Cat. No.: B12347726
M. Wt: 208.22 g/mol
InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-M
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Description

6-Methoxy-1,3-benzothiazole-2-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-benzothiazole-2-carboxylate typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted carboxylic acids or their derivatives. One common method is the reaction of 2-aminobenzenethiol with 6-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide)

Major Products Formed

Scientific Research Applications

6-Methoxy-1,3-benzothiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-methylbenzothiazole
  • 2-Aminobenzothiazole
  • 2,1,3-Benzothiadiazole-5-carbonyl chloride

Comparison

6-Methoxy-1,3-benzothiazole-2-carboxylate is unique due to its methoxy and carboxylate functional groups, which enhance its solubility and reactivity compared to other benzothiazole derivatives. These functional groups also contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKMYJZEGZZJOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NO3S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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